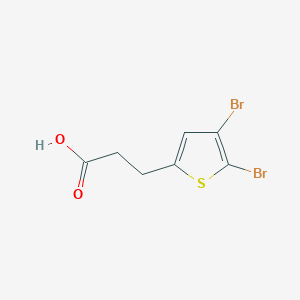

3-(4,5-Dibromothiophen-2-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(4,5-Dibromothiophen-2-yl)propanoic acid” is a chemical compound with the molecular formula C7H6Br2O2S and a molecular weight of 313.99 . It is intended for research use only.

Molecular Structure Analysis

The molecular structure of “3-(4,5-Dibromothiophen-2-yl)propanoic acid” consists of a thiophene ring (a five-membered ring with one sulfur atom and four carbon atoms) with two bromine atoms attached at the 4th and 5th positions. A propanoic acid group is attached to the 3rd position of the thiophene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4,5-Dibromothiophen-2-yl)propanoic acid” such as melting point, boiling point, and density are not specified in the sources I found .科学的研究の応用

Molecular Engineering for Solar Cell Applications

Researchers have engineered organic sensitizers, which include structures analogous to 3-(4,5-Dibromothiophen-2-yl)propanoic acid, for solar cell applications. These organic sensitizers, upon anchoring onto TiO2 films, exhibit high incident photon-to-current conversion efficiency. This suggests their potential in improving the efficiency of solar cells through enhanced light harvesting and electron transfer mechanisms. The detailed photovoltaic and computational analysis of these sensitizers provides insights into their structural, electronic, and optical properties, which are crucial for optimizing solar cell performance (Kim et al., 2006).

Fluorescence Derivatisation for Biological Assays

The derivatisation of amino acids with compounds structurally related to 3-(4,5-Dibromothiophen-2-yl)propanoic acid has been explored for enhancing fluorescence in biological assays. These derivatised amino acids exhibit strong fluorescence, making them useful for biological imaging and assays. The development of blue benzo[a]phenoxazinium conjugates from these derivatives further extends their applicability in biological studies due to their strong fluorescence in both ethanol and water at physiological pH (Frade et al., 2007).

Corrosion Inhibition

Quinoxaline-based propanones, which share a functional similarity with 3-(4,5-Dibromothiophen-2-yl)propanoic acid, have been investigated as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate effective corrosion inhibition by forming a protective layer on the metal surface, suggesting their potential application in protecting industrial machinery and infrastructure from corrosive damage. The combination of experimental and computational studies provides a comprehensive understanding of their inhibitive action and adsorption properties (Olasunkanmi & Ebenso, 2019).

Advanced Oxidation Processes for Wastewater Treatment

The degradation of environmentally persistent chemicals using advanced oxidation processes involves intermediate products that may include or relate to the chemical structure of 3-(4,5-Dibromothiophen-2-yl)propanoic acid. Identifying these intermediates is crucial for understanding the degradation pathways and improving the efficiency of wastewater treatment processes (Sun & Pignatello, 1993).

Conversion of Ethanol to Propene

The catalytic conversion of bio-ethanol to propene is a subject of significant interest for sustainable chemical production. Catalysts designed for this purpose may utilize principles related to the reactivity of compounds like 3-(4,5-Dibromothiophen-2-yl)propanoic acid. Understanding the reaction mechanisms and pathways, as well as the role of different catalysts, is essential for developing more efficient processes for converting renewable resources into valuable chemical products (Iwamoto, 2015).

Safety and Hazards

特性

IUPAC Name |

3-(4,5-dibromothiophen-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2S/c8-5-3-4(12-7(5)9)1-2-6(10)11/h3H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXSACKZYBGJOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Br)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2993534.png)

![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2993537.png)

![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(pyrrolidin-1-yl)methanone;hydrochloride](/img/structure/B2993538.png)

![9-(2,5-Difluorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2993539.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2993541.png)

![Methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2993547.png)

![2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2993548.png)